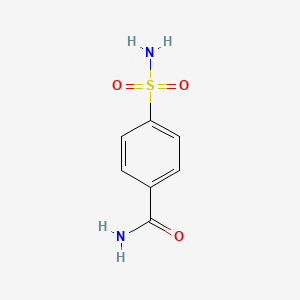

4-Sulfamoylbenzamide

Descripción

Historical Context and Evolution of Sulfonamide Chemistry in Drug Discovery

The journey of sulfonamide chemistry in the realm of drug discovery began in the 1930s, marking a pivotal moment in the history of medicine. ijpsjournal.comebsco.com The first breakthrough came with the discovery of Prontosil, a red dye that demonstrated remarkable antibacterial effects in mice. huvepharma.combritannica.com It was later found that Prontosil was a prodrug, metabolizing in the body to release the active antibacterial agent, sulfanilamide (B372717). britannica.comnih.gov This discovery of sulfanilamide, a compound synthesized back in 1906, unleashed a wave of research and development, leading to a "sulfa craze". huvepharma.comwikipedia.org

Initially utilized in the dye industry, the antibacterial properties of sulfonamides led to their status as the first broad-spectrum systemic antibiotics. huvepharma.com This was a significant advancement before the era of penicillin, and sulfa drugs were instrumental in saving countless lives during World War II. huvepharma.comwikipedia.org The mechanism of action for these early antibacterial sulfonamides involves competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is crucial for folic acid synthesis. ijpsjournal.comwikipedia.org This bacteriostatic action, inhibiting bacterial growth rather than killing the bacteria directly, was a novel concept in chemotherapy. wikipedia.org

The initial success spurred the synthesis of thousands of sulfanilamide derivatives to enhance efficacy and reduce toxicity. nih.govwikipedia.org Over time, the application of sulfonamides expanded beyond antibacterial agents. Research into their side effects led to the development of other important drug classes, including diuretics and antidiabetic agents. nih.govopenaccesspub.org This evolution showcased the versatility of the sulfonamide functional group and its importance as a pharmacophore in medicinal chemistry. ijpsjournal.com Despite the rise of other antibiotics, sulfonamides remain relevant in treating various conditions and are seeing renewed interest for combating antibiotic-resistant bacteria. wikipedia.org

Significance of the Benzamide (B126) Scaffold in Medicinal Chemistry

The benzamide scaffold is a fundamental and versatile building block in medicinal chemistry, forming the core structure of numerous pharmaceutical compounds. researchgate.netontosight.ai Its significance stems from its ability to serve as a robust foundation for structural modifications that can lead to a wide array of biological activities. Benzamide derivatives have demonstrated a remarkable diversity in their pharmacological profiles, encompassing roles as analgesics, antidepressants, antiemetics, and antipsychotics, among others.

The structural flexibility of the benzamide scaffold allows for extensive chemical alterations, such as substitutions on the aromatic ring and modifications to the amide group. These changes can significantly influence the compound's interaction with biological targets, leading to a broad spectrum of therapeutic applications including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The amide bond itself is a crucial feature, present in a significant percentage of active pharmaceutical ingredients due to its role in various biological processes. researchgate.netmdpi.com

The ability of benzamide compounds to act as multi-targeted molecules, interacting with multiple biological pathways simultaneously, has made them attractive candidates for developing treatments for complex diseases. The pharmaceutical industry recognizes benzamides as "privileged structures" due to their frequent appearance in successful drugs. Their synthetic accessibility further enhances their importance in both academic research and industrial drug development. mdpi.com

Overview of 4-Sulfamoylbenzamide as a Privileged Structure for Pharmacological Development

This compound itself is a key "privileged structure" in medicinal chemistry, combining the significant pharmacological properties of both the sulfonamide and benzamide moieties. This specific arrangement of a sulfamoyl group (-SO2NH2) at the fourth position of a benzamide ring serves as a versatile scaffold for the development of a wide range of therapeutic agents. ontosight.ai

The presence of the sulfamoyl group is particularly noteworthy for its ability to inhibit carbonic anhydrase enzymes. ontosight.ai This inhibitory action is the basis for the development of drugs for conditions such as glaucoma and epilepsy. ontosight.aiontosight.aiontosight.ai Furthermore, the this compound core has been a fruitful starting point for creating derivatives with diverse biological activities.

For instance, research has shown that derivatives of this compound can exhibit potent antiviral activity, specifically as inhibitors of hepatitis B virus (HBV) capsid assembly. smolecule.comasm.orgnih.gov Other studies have explored its potential in developing anti-cancer agents, diuretics, and hypotensive agents. solubilityofthings.comgoogle.comnih.gov The adaptability of the this compound scaffold allows for the synthesis of numerous derivatives with modified properties, making it a highly valuable tool in the quest for new and improved drugs. nih.gov

Scope and Objectives of Current Research on this compound

Current research on this compound is vibrant and multifaceted, with a primary focus on leveraging its privileged structure to design and synthesize novel therapeutic agents. A significant area of investigation is the development of new antiviral drugs, particularly for chronic hepatitis B. asm.orgnih.gov Researchers are creating and testing new sulfamoylbenzamide derivatives that can disrupt the assembly of the viral capsid, a crucial step in the virus's life cycle. asm.orgnih.gov

Another major objective is the continued exploration of this compound derivatives as enzyme inhibitors. This includes the design of potent and selective inhibitors of carbonic anhydrase isoforms, which could lead to more effective treatments for glaucoma and certain types of cancer. nih.govnih.govtandfonline.com The anti-cancer potential of these compounds is also being investigated through their ability to induce apoptosis in malignant cells and inhibit enzymes like poly(ADP-ribose) polymerase-1 (PARP-1). google.comnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFFIRCXGDGFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212384 | |

| Record name | p-Sulphamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-24-7 | |

| Record name | 4-(Aminosulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Sulfamoylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6306-24-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Sulphamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-sulphamoylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Sulfamoylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ8C8FWQ3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4 Sulfamoylbenzamide

Established Synthetic Routes to 4-Sulfamoylbenzamide Core Structure

A prevalent and direct method for synthesizing this compound derivatives involves the coupling of 4-sulfamoylbenzoic acid with a diverse range of primary and secondary amines, as well as amino acids. nih.govmdpi.com This approach is valued for its versatility, allowing for the introduction of various substituents to the amide nitrogen. The reaction typically proceeds by activating the carboxylic acid group of 4-sulfamoylbenzoic acid to facilitate nucleophilic attack by the amine. nih.gov

One common strategy involves converting 4-sulfamoylbenzoic acid into an acyl halide, often using thionyl chloride, followed by reaction with an amine. For instance, the synthesis of N-(adamantan-1-yl)-4-sulfamoylbenzamide was achieved by first treating 4-sulfamoylbenzoic acid with thionyl chloride and then reacting the resulting acyl chloride with amantadine. mdpi.com This conventional method, however, can sometimes result in moderate yields. mdpi.com

Derivatives have also been synthesized by reacting 4-sulfamoylbenzoic acid with various amino acids or their esters. nih.govmdpi.com These reactions are crucial for creating compounds with potential therapeutic applications. mdpi.comnih.gov For example, a series of benzamides were prepared by reacting 4-sulfamoylbenzoic acid with amino acids, leading to inhibitors of metalloenzymes. nih.govmdpi.com

An alternative and widely used pathway to 4-sulfamoylbenzamides begins with chlorosulfonylbenzoic acid derivatives, such as 4-(chlorosulfonyl)benzoic acid. mdpi.comvulcanchem.comscispace.com This multi-step process offers a versatile platform for creating a variety of substituted analogues. ontosight.aiontosight.ai

The general sequence involves:

Chlorosulfonation: Starting materials like 4-chlorobenzoic acid are treated with chlorosulfonic acid, often at elevated temperatures, to produce a chlorosulfonylbenzoic acid intermediate, for example, 4-chloro-3-(chlorosulfonyl)benzoic acid. google.comnih.gov

Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with an amine to form the sulfonamide. This step can be tuned by using different amines to introduce desired substituents. nih.gov For instance, reacting 4-chloro-3-(chlorosulfonyl)benzoic acid with aqueous methylamine (B109427) yields 4-chloro-3-(methylsulfamoyl)benzoic acid. google.com

Amide Formation: The carboxylic acid group of the sulfamoylbenzoic acid intermediate is subsequently converted to a benzamide (B126). This is often achieved by first forming an acid chloride with a reagent like thionyl chloride, followed by reaction with ammonia (B1221849) or a primary/secondary amine. scispace.comgoogle.com

This synthetic route has been employed to create a range of derivatives, including N,N-dimethyl-4-sulfamoylbenzamide and various 4-chloro-3-sulfamoyl-benzamide compounds. ontosight.aismolecule.com

To circumvent the sometimes harsh conditions of acyl chloride formation, carbodiimide (B86325) coupling agents are frequently used to facilitate the amide bond formation between 4-sulfamoylbenzoic acid and amines. nih.govnih.gov Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAT), are employed. nih.govunipr.itthieme-connect.de

This method activates the carboxylic acid, forming an active ester intermediate that readily reacts with the amine under milder conditions. nih.gov The classical coupling of 4-sulfamoylbenzoic acid with various primary amines, secondary amines, and amino acids using EDCI and HOBt in a solvent like dimethylformamide (DMF) is a well-established procedure. nih.govmdpi.comcommonorganicchemistry.com This approach is noted for its efficiency and is used in the synthesis of a wide array of this compound derivatives, including those with potential biological activities. nih.govunipr.it

Table 1: Comparison of Synthetic Routes to this compound Derivatives

| Route | Starting Material | Key Reagents | Key Intermediates | Advantages | References |

|---|---|---|---|---|---|

| Direct Amidation | 4-Sulfamoylbenzoic acid | Thionyl chloride, Amines | Acyl chloride | Direct, Versatile | nih.govmdpi.com |

| Multi-step Synthesis | Chlorosulfonylbenzoic acid derivatives | Chlorosulfonic acid, Amines, Thionyl chloride | Sulfonyl chloride, Sulfamoylbenzoic acid | Highly versatile for diverse substitutions | scispace.comgoogle.comnih.gov |

| Carbodiimide Coupling | 4-Sulfamoylbenzoic acid | EDCI/DCC, HOBt/HOAT, Amines | Active ester | Mild conditions, High efficiency | nih.govmdpi.comunipr.it |

Advanced Synthetic Strategies for this compound Derivatives

To improve upon established methods, researchers have developed advanced synthetic strategies that offer benefits such as increased yields, shorter reaction times, and greater selectivity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve product yields compared to conventional heating methods. mdpi.comnih.govresearchgate.net

For example, the synthesis of N-(adamantan-1-yl)-4-sulfamoylbenzamide and its N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide analogue saw marked improvements when using microwave irradiation. mdpi.comnih.gov The conventional synthesis of the former took several hours and resulted in a 40% yield, whereas the microwave-assisted method dramatically shortened the time and increased the yield. mdpi.com Similarly, other sulfonamide derivatives have been synthesized for the first time using microwave irradiation, highlighting the novelty and efficiency of this technique. nih.gov

Table 2: Conventional vs. Microwave-Assisted Synthesis of N-(adamantan-1-yl)-4-sulfamoylbenzamide (7)

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | 40 | mdpi.com |

| Microwave Irradiation | Significantly reduced | 82 | researchgate.net |

The synthesis of specific this compound analogues often requires chemoselective procedures, especially when the starting materials contain multiple reactive sites. A notable example is the synthesis of m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride, which has both a sulfonyl chloride and an aroyl chloride group. beilstein-journals.orgbeilstein-journals.org

The difference in reactivity between these two groups can be exploited to achieve chemoselectivity. beilstein-journals.org The aroyl chloride is more reactive than the sulfonyl chloride, allowing for selective reaction with a nucleophile at the benzoyl position. One-pot synthetic strategies have been developed that leverage this reactivity difference. beilstein-journals.orgbeilstein-journals.org

Furthermore, continuous-flow chemistry has been applied to enhance this chemoselectivity. beilstein-journals.orgresearchgate.netpaperity.org By using a multistep flow setup, an increased selectivity at higher temperatures and without the need for catalysts was achieved. beilstein-journals.orgbeilstein-journals.org This automated, continuous-flow process has been used to synthesize numerous analogues with yields ranging from 65% to 99%, demonstrating a significant improvement over traditional batch reactions in terms of both selectivity and automation. beilstein-journals.orgbeilstein-journals.org The average chemoselectivity for the continuous flow synthesis was reported as 94%, compared to 80% in batch reactions. beilstein-journals.org

Incorporation of Diverse Moieties (e.g., Amino Acid, Dipeptide, Heterocyclic)

The derivatization of this compound often involves appending larger, functionally diverse moieties such as amino acids, dipeptides, and heterocyclic systems. These additions are intended to modulate physicochemical properties like solubility, introduce new binding interactions with biological targets, and enhance target selectivity.

Amino Acid and Dipeptide Conjugates: The conjugation of amino acids and dipeptides to the this compound core is a common strategy to improve water solubility and inhibitory activity against enzymes like carbonic anhydrase (CA). mdpi.commdpi.com The synthesis typically involves creating an amide bond between the carboxylic acid of 4-sulfamoylbenzoic acid and the amino group of an amino acid or dipeptide. mdpi.com This reaction is often facilitated by standard peptide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxy-7-azabenzotriazole (HOAT). mdpi.com This method has been used to create a variety of derivatives with aliphatic and aromatic amino acids. mdpi.com The resulting conjugates, particularly their water-soluble salt forms, have been investigated for their biological effects. mdpi.commdpi.com For instance, linking aminoacyl or dipeptidyl moieties has been shown to increase CA inhibitory properties compared to the parent sulfonamide. mdpi.com

Heterocyclic Moieties: A vast number of derivatives have been created by incorporating heterocyclic rings, which are known pharmacophores in many drug classes. scispace.com These heterocycles can be introduced at different positions of the this compound scaffold. Synthetic approaches include:

Amide Bond Formation: Coupling the carboxylic acid of 4-sulfamoylbenzoic acid with an amino-functionalized heterocycle. Examples include reacting 2,4-dichloro-5-sulfamoylbenzoyl chloride with various heterocyclic amines like furan-2-ylmethanamine, thiophene-2-ylmethanamine, and aminobenzothiazoles. scispace.comvulcanchem.com

Sulfonamide Bond Formation: Reacting a sulfonyl chloride derivative of the benzamide with a heterocyclic amine.

Cyclocondensation Reactions: Building the heterocyclic ring onto a pre-existing this compound structure. For example, a thiazole (B1198619) ring can be formed through the cyclocondensation of thiourea (B124793) derivatives with α-haloketones. vulcanchem.com

"Tail Approach": This design strategy involves attaching heterocyclic tails to the sulfonamide group to gain selectivity for specific enzyme isoforms. researchgate.netnih.gov

These strategies have led to the synthesis of derivatives containing rings such as adamantane (B196018) mdpi.com, thiazole vulcanchem.com, morpholine (B109124) nih.govrsc.org, piperidine (B6355638) google.comgoogle.com, pyrazole (B372694) rsc.org, and 1,2,3-triazole mdpi.com, each explored for their unique biological potential.

Chemical Modifications and Structure–Activity Relationship (SAR) Studies in Derivative Design

SAR studies are crucial for optimizing the therapeutic potential of this compound derivatives. By systematically altering the structure and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for efficacy and selectivity.

Modifying the amide (carboxamide) nitrogen is a primary focus of derivatization. N-substituted derivatives are commonly synthesized by reacting an activated form of 4-sulfamoylbenzoic acid, such as its acyl chloride, with a diverse range of primary and secondary amines. scispace.comrsc.orgrsc.org This approach allows for the introduction of various substituents, including:

Alkyl and cycloalkyl groups (e.g., n-butyl, cyclopropyl (B3062369), adamantyl). mdpi.comnih.govrsc.org

Aryl and benzyl (B1604629) groups (e.g., anilines, benzylamine). rsc.orgontosight.ainih.gov

Heterocyclic amines (e.g., morpholine). nih.govrsc.org

SAR studies have shown that the nature of the N-substituent significantly influences biological activity. For example, in a series of inhibitors for human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), the presence of a cyclopropyl group at the amide nitrogen was found to be important for activity. nih.gov Similarly, N-benzyl-4-sulfamoylbenzamide is a known potent inhibitor of carbonic anhydrase II. ebi.ac.uk The steric and electronic properties of these substituents are key to modulating interactions with target proteins. ontosight.ai

Substituting the benzene (B151609) ring of the this compound scaffold is another key strategy to fine-tune activity. nih.gov Common modifications include the introduction of small alkyl groups (e.g., methyl) or halogen atoms. nih.govgoogle.com For instance, 2-chloro and 4-methyl substituted benzamide derivatives have been synthesized and evaluated. nih.govgoogle.com

The position and nature of these substituents can drastically alter the compound's properties. In one study, the presence of a chlorine atom at the 2-position of the benzene ring shifted the selectivity of an N-cyclopropylsulfamoyl derivative from one enzyme isoform (h-NTPDase3) to another (h-NTPDase8). nih.govrsc.org This highlights how subtle changes to the aromatic core can have a profound impact on target selectivity.

Halogenation is a widely used tool in medicinal chemistry to modulate a drug's metabolic stability, lipophilicity, and binding affinity. ontosight.ai In the context of this compound, derivatives featuring fluorine, chlorine, and bromine have been extensively studied. google.comnih.govresearchgate.net

Fluorine: Difluoro-substituted derivatives have been synthesized as potential Hepatitis B Virus (HBV) capsid assembly effectors. nih.gov For example, a derivative with a 3,4-difluoroaniline (B56902) moiety showed potent anti-HBV activity. nih.gov The introduction of a pentafluorobenzyl group at the amide nitrogen creates a highly lipophilic compound, potentially enhancing its ability to cross cell membranes. ontosight.ai

Chlorine and Bromine: Chloro and bromo substituents on the benzene ring are common. nih.govgoogle.com For instance, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of h-NTPDase1. nih.govrsc.org SAR studies have revealed that the position of the halogen is critical; for example, comparing a 2-chloro-substituted compound to its unsubstituted parent showed a significant shift in inhibitory selectivity against h-NTPDase isoforms. nih.gov

The table below summarizes the inhibitory activity of selected halogenated this compound derivatives against various h-NTPDase isoforms.

| Compound ID | Benzene Ring Substituent | N-Amide Substituent | Sulfonamide Substituent | Target | IC₅₀ (µM) |

| 2d | 2-Chloro | - (Carboxylic Acid) | N-Cyclopropyl | h-NTPDase8 | 0.28 ± 0.07 rsc.org |

| 3j | 2-Chloro | 4-Methoxyphenyl (B3050149) | N-Benzyl | h-NTPDase2 | 0.29 ± 0.07 nih.gov |

| 3i | 4-Chloro | 4-Bromophenyl | 3-(Morpholine-4-carbonyl) | h-NTPDase1 | 2.88 ± 0.13 nih.gov |

| 3i | 4-Chloro | 4-Bromophenyl | 3-(Morpholine-4-carbonyl) | h-NTPDase3 | 0.72 ± 0.11 rsc.org |

| 4d | 2-Chloro | Cyclopropyl | N-Cyclopropyl | h-NTPDase2 | 0.13 ± 0.01 nih.gov |

IC₅₀ represents the concentration required for 50% inhibition.

A specialized modification involves incorporating cyclic imide scaffolds, such as phthalimide (B116566), into the this compound structure. researchgate.netnih.gov These moieties are considered "biologically privileged" scaffolds due to their wide range of pharmacological activities. researchgate.netresearchgate.net The synthesis is typically achieved by reacting 4-(hydrazinecarbonyl)benzenesulfonamide (B1347176) with an appropriate acid anhydride. researchgate.netnih.gov This "tail approach" is a powerful method for developing isoform-selective inhibitors, particularly for carbonic anhydrases. researchgate.netresearchgate.net For example, a series of derivatives incorporating phthalimide and other cyclic imides were shown to be potent inhibitors of several human carbonic anhydrase isoforms. researchgate.net

The table below shows the inhibitory activity of selected cyclic imide derivatives against human carbonic anhydrase (hCA) isoforms.

| Compound ID | Cyclic Imide Moiety | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 16 | Phthalimide | 78.4 | 8.5 | 35.4 | 25.4 |

| 24 | 4,5,6,7-Tetrachlorophthalimide | 9845 | 69.4 | 87.5 | 4.5 |

| 28 | Naphthalimide | 56.4 | 6.5 | 4.8 | 30.5 |

Data extracted from Ghiaty et al. researchgate.net Kᵢ represents the inhibition constant.

Analytical and Spectroscopic Characterization Techniques for Novel Derivatives

The structural confirmation of newly synthesized this compound derivatives is a critical step, accomplished using a combination of modern analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. rsc.orgsciforum.net In ¹H NMR spectra, characteristic signals confirm the formation of the desired product. For example, a singlet corresponding to the amide proton (-NHCO-) is typically observed around δ 10 ppm, while the sulfonamide proton (-SO₂NH-) often appears around δ 2.5 ppm. scispace.com The integration and splitting patterns of aromatic protons provide information about the substitution pattern on the benzene ring. rsc.org ¹³C NMR spectra complement this by showing signals for all unique carbon atoms, including the carbonyl carbon of the amide and carbons within the aromatic and other appended moieties. rsc.org

Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition of the synthesized compounds. mdpi.comrsc.org The detection of the molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated mass with high accuracy (e.g., an error of less than 0.004 m/z units) confirms the identity and high purity of the derivative. mdpi.comrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. mdpi.comsciforum.net Characteristic absorption peaks include N-H stretching of the amide and sulfonamide groups (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1630-1720 cm⁻¹), and asymmetric and symmetric stretching of the S=O bonds in the sulfamoyl group (around 1350 cm⁻¹ and 1150 cm⁻¹, respectively). mdpi.comscispace.com

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the calculated values to further verify the chemical formula. sciforum.net

Thin-Layer Chromatography (TLC) and Melting Point: These are standard techniques used to monitor the progress of a reaction, assess the purity of the product, and provide a preliminary characterization of the synthesized compound. rsc.org

Together, these methods provide unambiguous evidence for the structure and purity of the novel this compound derivatives, which is essential before proceeding to biological evaluation. mdpi.comrsc.orgsciforum.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H- and ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H- and ¹³C-NMR spectra provide characteristic signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound and its simple derivatives typically displays distinct signals for the aromatic protons and the protons of the amide and sulfonamide groups. In derivatives like N-ethyl-4-sulfamoylbenzamide and N-propyl-4-sulfamoylbenzamide, the aromatic protons on the central benzene ring appear as a set of two doublets around δ 7.93-8.02 ppm. mdpi.com The two protons of the unsubstituted sulfonamide group (SO₂NH₂) typically manifest as a singlet, which has been observed at approximately δ 7.51 ppm (in DMSO-d₆). mdpi.com The chemical shift of the amide protons (CONH₂) can vary and is influenced by the solvent and concentration. For the related 4-sulfamoylbenzoic acid, the sulfonamide protons appear at δ 7.57 ppm in DMSO-d6. chemicalbook.com The structural analysis of related compounds has established that the coupling constants observed in the aromatic region confirm the para-substitution pattern on the benzene ring. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the this compound core give rise to signals in the typical downfield region for aromatic compounds. In closely related N-alkylated derivatives, these signals have been identified at approximately δ 126.5, 128.6, 138.5, and 147.0 ppm. mdpi.com The carbon atom of the carbonyl group (C=O) in the benzamide moiety is characteristically deshielded and appears at a chemical shift of around δ 165.8-166.0 ppm. mdpi.com The specific chemical shifts can be influenced by substitution on the amide nitrogen.

Table 1: Representative NMR Spectroscopic Data for the this compound Moiety (Data extrapolated from derivatives in DMSO-d₆)

| ¹H-NMR Data | ¹³C-NMR Data | ||

| Assignment | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |

| Aromatic C-H (ortho to C=O) | ~8.02 (d) | Carbonyl (C=O) | ~166.0 |

| Aromatic C-H (ortho to SO₂) | ~7.93 (d) | Aromatic C (ipso to C=O) | ~138.5 |

| Sulfonamide (-SO₂NH₂) | ~7.51 (s) | Aromatic C (ipso to SO₂) | ~147.0 |

| Amide (-CONH₂) | Variable (br s) | Aromatic C-H | ~128.7 |

| Aromatic C-H | ~126.5 |

Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet. Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound shows distinct absorption bands corresponding to the sulfonamide and benzamide moieties.

Key characteristic absorption bands for derivatives of this compound include the N-H stretching vibrations of the amide and sulfonamide groups, which are typically observed in the region of 3200-3500 cm⁻¹. acs.orgscispace.com Specifically, a sharp peak for the aromatic sulfonamide group has been noted at 3345 cm⁻¹ in one derivative. mdpi.com The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong absorption band, generally found between 1610 and 1689 cm⁻¹. scispace.comresearchgate.net

The sulfonamide group itself is characterized by two prominent stretching vibrations for the S=O bond. The asymmetric stretching mode (νas O=S=O) appears at a higher frequency, typically around 1350-1413 cm⁻¹, while the symmetric stretching mode (νs O=S=O) is observed at a lower frequency, around 1105-1150 cm⁻¹. acs.orgscispace.com Additionally, the S-N stretching vibration has been assigned to a band near 928 cm⁻¹. acs.orgresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Amide & Sulfonamide | N-H stretch | 3200 - 3500 | acs.orgscispace.com |

| Amide | C=O stretch | 1610 - 1689 | scispace.comresearchgate.net |

| Sulfonamide | O=S=O asymmetric stretch | 1350 - 1413 | acs.orgscispace.com |

| Sulfonamide | O=S=O symmetric stretch | 1105 - 1150 | acs.orgscispace.com |

| Aromatic Ring | C-H stretch | >3000 | scispace.com |

| Sulfonamide | S-N stretch | ~928 | acs.orgresearchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. The molecular formula for this compound is C₇H₈N₂O₃S, which corresponds to a monoisotopic mass of 200.02556 Da. nih.gov

In electrospray ionization mass spectrometry (ESI-MS), the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound, this molecular ion peak would be expected at a mass-to-charge ratio (m/z) of approximately 201.03. uni.lu Experimental data from derivatives confirms this ionization behavior; for instance, N-ethyl-4-sulfamoylbenzamide and N-propyl-4-sulfamoylbenzamide show intense [M+H]⁺ peaks at m/z 229.0 and 243.1, respectively, corresponding to the addition of a proton to their molecular masses. mdpi.com High-resolution mass spectrometry (HRMS) on related compounds has shown errors of less than 0.004 m/z units from the calculated mass, confirming their high purity and elemental composition. mdpi.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈N₂O₃S |

| Molecular Weight | 200.22 g/mol |

| Monoisotopic Mass | 200.02556 Da |

| Expected [M+H]⁺ Peak (m/z) | ~201.03 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a pure compound. This technique is used to verify the empirical and molecular formula of a synthesized compound. The theoretical elemental composition of this compound (C₇H₈N₂O₃S) is calculated from its molecular formula and atomic weights.

Experimental values obtained from combustion analysis of this compound and its derivatives are expected to be in close agreement with the calculated theoretical values, typically within a deviation of ±0.4%. This correspondence confirms the elemental integrity and purity of the sample. For example, published studies on various benzamide sulfonamide derivatives consistently report found elemental percentages that align closely with the calculated values. tandfonline.comcnr.it

Table 4: Elemental Composition of this compound (C₇H₈N₂O₃S)

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 41.99 |

| Hydrogen | H | 4.03 |

| Nitrogen | N | 13.99 |

| Sulfur | S | 16.01 |

| Oxygen | O | 23.97 |

Biological Activities and Pharmacological Mechanisms of 4 Sulfamoylbenzamide and Its Derivatives

Carbonic Anhydrase (CA) Inhibition

Derivatives of 4-Sulfamoylbenzamide represent a significant class of carbonic anhydrase inhibitors (CAIs). nih.gov These compounds have been extensively studied for their ability to inhibit the activity of carbonic anhydrase (CA), a metalloenzyme that plays a crucial role in various physiological processes. nih.gov The primary structure of these inhibitors is based on a benzamide (B126) scaffold featuring a sulfonamide group (-SO₂NH₂) at the 4-position, which is the key functional group responsible for the inhibitory action. nih.govnih.gov

Research has demonstrated that this compound derivatives can inhibit a wide range of human carbonic anhydrase (hCA) isoforms. These include the cytosolic isoforms hCA I and hCA II, the membrane-associated isoform hCA IV, the brain-associated isoform hCA VII, and the tumor-associated isoforms hCA IX and hCA XII. nih.govnih.govresearchgate.net

Specifically, many derivatives show potent, low nanomolar or subnanomolar inhibition against hCA II, VII, and IX. nih.gov Isoform hCA I is often inhibited with slightly less potency. nih.gov The inhibition of hCA II and IV is particularly relevant for conditions like glaucoma, as these isoforms are involved in the secretion of aqueous humor in the eye. nih.govnih.gov The tumor-associated isoforms hCA IX and XII are key targets in cancer research due to their overexpression in various hypoxic tumors. nih.govmdpi.com

The inhibitory potency of this compound derivatives is quantified by their inhibition constants (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values. Studies have reported Kᵢ values in the low nanomolar to subnanomolar range for the most effective derivatives against several hCA isoforms.

For instance, a series of N-substituted 4-sulfamoylbenzamides demonstrated excellent inhibitory activity against hCA II (Kᵢ values ranging from 1.9 to 7.0 nM), hCA VII (Kᵢ values from 0.4 to 26.7 nM), and the tumor-related hCA IX (Kᵢ values from 8.0 to 26.0 nM). nih.gov The same series showed slightly lower potency against hCA I, with Kᵢ values between 5.3 and 334 nM. nih.gov Another series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides also displayed potent inhibition, with Kᵢ values in the nanomolar range against hCA I, II, IX, and XII. nih.gov

Table 1: Inhibition Constants (Kᵢ, nM) of Selected this compound Derivatives against hCA Isoforms I, II, VII, and IX nih.gov

| Compound | R Substituent | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA VII (Kᵢ) | hCA IX (Kᵢ) |

|---|---|---|---|---|---|

| 3a | Ethyl | 334 | 7.0 | 26.7 | 26.0 |

| 3b | n-Propyl | 8.2 | 4.1 | 1.8 | 15.3 |

| 3c | Propargyl | 57.8 | 1.9 | 0.4 | 14.8 |

| 3d | Morpholinyl | 29.7 | 4.8 | 2.4 | 19.4 |

| 3e | Piperidinyl | 15.3 | 5.5 | 3.1 | 21.5 |

| **AAZ*** | - | 250 | 12.0 | 2.5 | 25.8 |

*Acetazolamide (Standard Inhibitor)

Table 2: Inhibition Constants (Kᵢ, nM) of Benzylamino-Substituted Derivatives against hCA Isoforms I, II, IX, and XII nih.gov

| Compound | R Substituent | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

|---|---|---|---|---|---|

| 14 | Benzyl (B1604629) | 9.0 | 10.5 | 11.5 | 29.7 |

| 15 | 2-Methylbenzyl | 6.1 | 12.3 | 10.3 | 11.5 |

| 16 | 4-Methylbenzyl | 5.6 | 14.2 | 12.4 | 10.3 |

| 19 | 2-Chlorobenzyl | 7.3 | 5.1 | 3.9 | 51.7 |

| 24 | 4-Fluorobenzyl | 4.1 | 1.4 | 6.4 | 2.6 |

| **AAZ*** | - | 250 | 12.1 | 25.8 | 5.7 |

*Acetazolamide (Standard Inhibitor)

While many this compound derivatives show broad-spectrum inhibition across various hCA isoforms, achieving isozyme selectivity is a key goal in drug design to minimize off-target effects. mdpi.com Some derivatives have demonstrated notable selectivity. For example, certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide compounds exhibit good selectivity for the cancer-related hCA IX isoform over the cytosolic hCA I and hCA II. nih.gov A compound with a 4-methoxyphenyl (B3050149) group was about 8-fold more selective for hCA IX compared to hCA I and 4-fold more selective compared to hCA II. nih.gov The introduction of aliphatic chains in the "tail" portion of the molecule has also been shown to enhance selectivity for hCA IX. nih.gov Similarly, slight selectivity against hCA IX versus the off-target hCA I and II has been observed in other derivative series. semanticscholar.org

Carbonic anhydrases are zinc metalloenzymes, containing a crucial Zn(II) ion in their active site. annualreviews.orgtamu.edu The inhibitory action of this compound and its derivatives stems from the direct interaction of the sulfonamide group with this zinc ion. nih.govannualreviews.org

The mechanism involves the binding of the deprotonated sulfonamide group (-SO₂NH⁻) to the Zn(II) ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. acs.org This coordination bond between the negatively charged nitrogen of the sulfonamide and the zinc ion effectively blocks the active site. nih.govnih.gov Further stability of the enzyme-inhibitor complex is achieved through hydrogen bond interactions, particularly with the side chain of the active site residue Threonine 199 (Thr199). nih.govacs.org

The structure-activity relationship (SAR) for this compound derivatives reveals how molecular modifications influence their inhibitory potency and selectivity.

The Sulfonamide Group : The unsubstituted -SO₂NH₂ group is essential for high-affinity binding to the catalytic zinc ion. scribd.com

The Benzamide "Tail" : Modifications to the amide portion of the molecule (the "tail") significantly impact activity and selectivity.

Small changes in N-alkyl substituents can lead to dramatic shifts in inhibitory effects. For instance, an N-propyl derivative was found to be over 40 times more effective as an hCA I inhibitor than the corresponding N-ethyl derivative. nih.gov

The introduction of different aromatic or aliphatic groups on the amide nitrogen can modulate interactions with the hydrophilic and lipophilic regions of the enzyme's active site, thereby influencing isoform selectivity. nih.govmdpi.com For example, introducing a 4-fluorobenzyl group can improve inhibitory activity against hCA I, II, IX, and XII. nih.gov

In some series, aromatic substituents on the tail lead to higher potency against hCA I and II compared to aliphatic substituents. nih.gov

The balance between hydrophilicity (water-solubility) and lipophilicity (fat-solubility) is a critical factor in the inhibitory activity of this compound derivatives. This balance affects the compound's ability to access the enzyme's active site. The "tail" of the inhibitor interacts with both hydrophilic and hydrophobic pockets within the active site. nih.govresearchgate.net

Hydrophilicity : Increasing hydrophilicity can be beneficial for certain applications. For example, incorporating amino acid moieties into the structure enhances water solubility, which is advantageous for developing topical formulations for eye administration. nih.gov

Lipophilicity : The lipophilic character of the inhibitor's tail is crucial for engaging with hydrophobic residues in the active site. The nature of this tail can be modified to achieve better isoform selectivity. mdpi.comresearchgate.net For instance, the hydrophobic pocket in some isoforms is replaced by a more open, hydrophilic pocket in others, a feature that can be exploited in the design of selective inhibitors. researchgate.net The interaction between the inhibitor and these distinct regions dictates the binding affinity and specificity. nih.gov

Antiviral Activities

Anti-Dengue Virus (DENV) Activity

In addition to their well-documented effects against HBV, certain derivatives of this compound have also been investigated for their potential activity against the Dengue virus (DENV). mdpi.comnih.gov DENV, a member of the flavivirus family, is a significant global health concern with four distinct serotypes (DENV1-4). mdpi.commdpi.com

One study focused on the synthesis of hybrid molecules that combined the structural features of amantadine, a known anti-DENV agent, and benzsulfonamide derivatives. mdpi.com This research led to the development of N-(adamantan-1-yl)-4-sulfamoylbenzamide and related compounds. mdpi.com In vitro testing of these novel compounds demonstrated significant inhibitory activity against DENV serotype 2. nih.gov

The table below summarizes the anti-Dengue virus activity of specific this compound derivatives.

| Compound | Anti-DENV Serotype 2 Activity (IC50 in µM) | Cytotoxicity (CC50 in µM) |

| Compound 3 | 22.2 | < 100 |

| Compound 7 | 42.8 | < 100 |

Data from a study on 4-[(adamantan-1-yl)-sulfamoyl]benzamide and its derivatives. nih.gov IC50 is the concentration at which 50% of the virus is inhibited. CC50 is the concentration at which 50% of cells are killed.

The proposed mechanism for these compounds' anti-DENV activity is based in part on the known inhibitory actions of their structural parents. mdpi.com Benzsulfonamide derivatives have been shown to inhibit the DENV NS2B/NS3 protease, an enzyme essential for viral replication. mdpi.com Molecular docking studies with the synthesized hybrid compounds also suggest potential interactions with viral targets. nih.gov

Inhibition of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Selective Inhibition of h-NTPDase Isoforms (1, 2, 3, 8)

Derivatives of this compound have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.orgnih.gov Four isoforms, h-NTPDase1, -2, -3, and -8, are particularly significant as they are implicated in various physiological and pathological processes, including thrombosis, inflammation, diabetes, and cancer. rsc.orgnih.govresearchgate.net

Synthetic sulfamoyl-benzamides, including sulfonamide-carboxamide derivatives, have been screened for their inhibitory activity against these specific h-NTPDase isoforms. rsc.orgnih.gov Studies have shown that the inhibitory potential and selectivity of these compounds are highly dependent on the nature and position of substituent groups on the benzamide scaffold. nih.gov For instance, the structure-activity relationship (SAR) analysis revealed that N-cyclopropyl ring substitution on the sulfonyl group was favorable for inhibiting h-NTPDase3. nih.gov In contrast, a heterocyclic morpholine (B109124) ring in the same position resulted in a loss of significant inhibitory activity against any of the tested isoforms. nih.gov Molecular docking studies have further elucidated the potential binding modes of these inhibitors within the catalytic sites of the h-NTPDase proteins, corroborating the in vitro findings. rsc.orgnih.gov

Enzyme Inhibitory Potential (IC₅₀ values)

The enzyme inhibitory potential of this compound derivatives against h-NTPDase isoforms has been quantified through the determination of their half-maximal inhibitory concentration (IC₅₀) values. These studies have demonstrated that specific derivatives can inhibit h-NTPDase isoforms with potencies ranging from micromolar to sub-micromolar concentrations. nih.gov

Several compounds have emerged as potent and selective inhibitors for different isoforms. For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of both h-NTPDase1 and h-NTPDase3. rsc.orgnih.gov Potent inhibitors for h-NTPDase2 include N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide and 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide. rsc.orgnih.gov Meanwhile, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to be a selective and potent inhibitor of h-NTPDase8. rsc.orgnih.gov

The inhibitory activities of selected this compound derivatives against h-NTPDase isoforms are summarized below.

| Compound | Target Isoform | IC₅₀ (μM) |

|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 0.27 ± 0.08 |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | 0.29 ± 0.07 |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | 0.13 ± 0.01 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

| Compound with chlorophenyl attachment (3a) | h-NTPDase3 | 1.33 ± 0.05 |

| Compound with chlorophenyl attachment (3a) | h-NTPDase8 | 1.78 ± 0.08 |

Other Reported Biological Activities and Potential Therapeutic Applications

Beyond enzyme inhibition, the sulfonamide moiety is recognized as a component in various chemotherapeutic agents, and derivatives of this compound have been investigated for a range of other biological activities. nih.gov

Anti-inflammatory Properties

The sulfonamide functional group is present in compounds known to possess anti-inflammatory properties. nih.gov The link between this compound derivatives and inflammation is strongly supported by their mechanism of action as h-NTPDase inhibitors. Irregular activity of h-NTPDases is associated with inflammatory conditions, and by modulating these enzymes, the compounds can potentially exert anti-inflammatory effects. nih.govresearchgate.net Furthermore, some research efforts have focused on synthesizing and evaluating sulfamoyl benzamide derivatives specifically for their potential as anti-inflammatory agents, targeting enzymes like phosphodiesterase 4 (PDE4). researchgate.net

Anticancer Potential

The this compound scaffold has been explored for its anticancer potential. nih.gov Certain derivatives have demonstrated promising activity against a variety of human cancer cell lines. nih.govresearchgate.net One of the mechanisms contributing to this anticancer activity is the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX. nih.gov For example, the newly synthesized sulfonamide derivative 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1) was found to selectively affect MDA-MB-231 breast cancer cells through the inhibition of CA IX. nih.gov Other studies have shown that novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives exhibit broad-spectrum anticancer activity across 60 different cancer cell lines. researchgate.net The anticancer effects of some derivatives are also linked to the disruption of anti-apoptotic proteins like Mcl-1, leading to caspase-3 activation and apoptosis in cancer cells. nih.gov Furthermore, sulfamoyl-salicylamide derivatives have been found to arrest the cell cycle by preventing tubulin polymerization. nih.gov

Neuroprotective Effects

Sulfonamide-based compounds have been reported to possess neuroprotective properties. nih.gov A study on bis-sulfonamide derivatives demonstrated their ability to protect against neuronal cell death in a 6-OHDA-induced model of Parkinson's disease. nih.gov The neuroprotective mechanisms of these compounds include the reduction of intracellular oxidative stress, prevention of mitochondrial dysfunction, and modulation of SIRT1 (Sirtuin 1) activity. nih.gov Pre-treatment of neuronal cells with these derivatives led to a significant recovery in cell viability after exposure to the neurotoxin. nih.gov

Anticonvulsant Effects

Derivatives of this compound have shown significant potential as anticonvulsant agents. A class of (4-sulfamoylphenyl)carbamate derivatives has been reported to have potent anticonvulsant effects in the maximal electroshock (MES) test in animal models. nih.gov For instance, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) was identified as a particularly potent compound. nih.gov The anticonvulsant activity of these sulfonamide-containing compounds may be partially attributed to their inhibition of human carbonic anhydrase isoforms present in the central nervous system. nih.gov Additionally, a series of 4-aminobenzamides, including N-alkyl and N-cycloalkyl derivatives, have been prepared and evaluated for their anticonvulsant effects against seizures induced by electroshock and pentylenetetrazole. nih.gov

Cannabinoid Receptor Agonism and/or Modulation

The this compound scaffold has been identified as a novel structural class exhibiting affinity and functional activity at cannabinoid receptors, particularly the CB2 receptor. Research has focused on the synthesis and characterization of derivatives of this compound to explore their potential as selective CB2 receptor agonists.

Initial screening of compound libraries led to the discovery of a sulfamoylbenzamide derivative with modest affinity for the CB2 receptor. This initial hit prompted further investigation into the structure-activity relationships (SAR) of this chemical series. Through parallel synthesis and optimization, researchers were able to significantly enhance the potency and selectivity of these compounds for the CB2 receptor.

One notable derivative, compound 27 , emerged from these studies with a 120-fold functional selectivity for the CB2 receptor over the CB1 receptor. nih.gov This selectivity is a key characteristic, as activation of the CB1 receptor is associated with the psychoactive effects of cannabinoids, which are often considered undesirable side effects in therapeutic applications. The development of CB2-selective agonists is therefore a significant area of research for potential therapeutic agents that can avoid these central nervous system effects.

Further SAR studies have explored modifications at various positions of the this compound core. For instance, reversal of the amide linkage in some derivatives has been shown to improve selectivity and binding affinity for the CB2 receptor. nih.gov Small alterations to the sulfamoyl group have also been reported to influence the functional activity of these compounds, with some changes resulting in a switch from full agonist to inverse agonist activity. nih.gov

The table below summarizes the cannabinoid receptor binding affinities of selected this compound derivatives.

| Compound | CB1 K i (nM) | CB2 K i (nM) | CB2 EC 50 (nM) | Selectivity (CB1/CB2) |

| Compound 2 | >1000 | 800 | N/A | >1.25 |

| Compound 4 | 640 | 1.7 | 9.6 | 376 |

| ME2 | 120.9 | 3.9 | N/A | 31 |

Data sourced from patent literature and may not be peer-reviewed.

Appetite Stimulant

While cannabinoid receptor agonists, particularly those acting on the CB1 receptor, are widely known for their appetite-stimulating effects, there is a lack of specific research directly investigating the orexigenic (appetite-stimulating) properties of this compound and its derivatives. The primary focus of the pharmacological evaluation of this class of compounds has been on their selective CB2 receptor agonism for applications in pain and inflammation, without the centrally-mediated effects associated with CB1 agonism, which include appetite modulation.

Computational and Structural Biology Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-sulfamoylbenzamide derivatives, docking simulations have been instrumental in elucidating their binding modes with several key proteins.

The this compound scaffold is a cornerstone for the design of carbonic anhydrase (CA) inhibitors. Docking studies have consistently shown that the sulfonamide group is crucial for binding to the zinc ion within the active site of various human (h) CA isoforms.

hCA II: In hCA II, the sulfonamide moiety of this compound derivatives coordinates directly with the catalytic Zn²⁺ ion. acs.org This interaction is further stabilized by a network of hydrogen bonds with active site residues, most notably Thr199. ebi.ac.ukebi.ac.uk The benzamide (B126) portion of the molecule extends into the active site cavity, where it can form additional interactions with hydrophobic and hydrophilic residues, influencing the inhibitor's potency and selectivity. mdpi.com For instance, N-benzyl-4-sulfamoylbenzamide is a potent inhibitor of hCA II, and its benzyl (B1604629) group can form favorable interactions within a hydrophobic patch of the active site. ebi.ac.uk Some designed indole-based benzenesulfonamides have shown potent and selective inhibition of the hCA II isoform, with Ki values in the low nanomolar range. mdpi.com

hCA IV and hCA IX: Similar to hCA II, the primary binding interaction for these isoforms involves the coordination of the sulfonamide group to the active site zinc ion. nih.gov However, differences in the amino acid composition of the active site among isoforms allow for the development of selective inhibitors. Docking studies on derivatives have revealed that specific substitutions on the benzamide ring can exploit these differences. nih.gov For example, certain 4-substituted benzenesulfonamides featuring cyclic imide moieties exhibit potent and isoform-selective inhibition against hCA II and hCA IX, with inhibition constants (KIs) in the nanomolar range. nih.gov The binding mode of these derivatives to hCA II, IV, and IX has been assessed through in silico studies to understand their inhibitory profiles. nih.gov

Sulfamoylbenzamide derivatives have been identified as a class of hepatitis B virus (HBV) capsid assembly modulators. nih.gov Molecular docking simulations have shown that these compounds bind to a hydrophobic pocket at the interface between core protein dimers, a site also targeted by heteroaryldihydropyrimidines (HAPs). nih.govasm.org This binding disrupts the normal process of capsid assembly. asm.orgbiorxiv.org Key interactions include:

The difluorobenzyl ring of some derivatives fits into a hydrophobic pocket formed by residues such as Pro25, Leu30, Trp102, and Val124 from a neighboring protein chain. nih.gov

The central benzyl ring can occupy another hydrophobic pocket lined by Phe110, Leu140, and Thr128. nih.gov

The sulfonamide group can form transient water-bridged hydrogen bonds with Ser141. nih.gov

The amide linkage is crucial for forming hydrogen bonds that bridge the two protein subunits of the binding pocket. nih.gov

Derivatives of this compound have been investigated as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. Docking studies indicate that these compounds bind to the allosteric site of the GK enzyme. scispace.comthesciencein.org The binding is characterized by:

A crucial hydrogen bond between the amide carbonyl of the benzamide and the backbone NH of Arg63 in the GK protein. scispace.com

Hydrophobic interactions between the aromatic rings of the compound and residues such as Tyr214, Met210, Val452, and Val455. scispace.comekb.eg The specific substitutions on the benzamide nucleus are designed to optimize these hydrogen bond and hydrophobic interactions to achieve potent GK activation. researchgate.netnih.gov

Ligand-Protein Interaction Energy Decomposition Analysis

To gain a deeper quantitative understanding of the binding interactions, ligand-protein interaction energy decomposition analysis is often employed. This method calculates the contribution of individual amino acid residues to the total binding energy.

For the interaction of N-(4-sulfamylbenzoyl)benzylamine with human carbonic anhydrase II, a pairwise decomposition of the interaction energy revealed that the strength of the interaction between Thr199 and the sulfamylbenzoyl group significantly affects the binding affinity. ebi.ac.ukebi.ac.uk This analysis underscored the critical role of the sulfonamide group in the binding process. ebi.ac.uk Interestingly, the analysis also showed that the phenyl ring of the ligand interacts as strongly with a proline residue's pyrrolidine (B122466) ring as it does with a phenylalanine's phenyl ring, highlighting the importance of non-aromatic hydrophobic interactions. ebi.ac.uk In studies of pyrrole-scaffold HBV capsid inhibitors, per-residue decomposition of binding energy identified key residues at the dimer interface, such as P25, W102, F110, and V124, that contribute significantly to the binding. rsc.org

Prediction of Inhibitory Activities (MolDock Scores, pIC₅₀)

Molecular docking programs are frequently used to predict the binding affinity of a ligand to a protein, often expressed as a scoring function value like the MolDock Score. These scores, along with predicted pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration), are valuable in virtual screening and lead optimization.

In studies of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl) sulfamoyl] benzamide derivatives as α-glucosidase inhibitors, molecular docking was used to assess the interaction with the C-terminal human intestinal maltase-glucoamylase (MGAM-C). ajchem-a.comajchem-a.com The results revealed interesting MolDock scores for the designed compounds, suggesting their potential as potent inhibitors. researchgate.net For newly designed compounds, predicted pIC₅₀ values were calculated using QSAR models, with some compounds showing higher predicted activity than the lead compound. ajchem-a.comresearchgate.net

| Compound/Derivative Class | Target Protein | Reported Metric | Value/Range | Reference |

| Designed N-(alkyl/aryl)-...-benzamide derivatives | MGAM-C | Predicted pIC₅₀ | 4.432 to 4.695 | ajchem-a.com |

| Designed N-(alkyl/aryl)-...-benzamide derivatives | MGAM-C | MolDock Score | -128.8 to -120.9 (kcal/mol) | researchgate.net |

| Sulfamoyl benzamide derivatives | Glucokinase | Binding Free Energy (ΔG) | Varies by derivative | researchgate.net |

This table presents a sample of predictive data from various studies and is not exhaustive.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on sulfamoylbenzamide derivatives targeting the HBV core protein. researchgate.net These models help to understand the structural requirements for enhanced biological activity. For instance, the results suggested that introducing hydrophobic groups at one position (R1) and electronegative groups at another (R2) could increase the anti-HBV activity. researchgate.net Similarly, a QSAR analysis was performed on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl) sulfamoyl] benzamide derivatives to predict their inhibitory activities against α-glucosidase. ajchem-a.comajchem-a.com A genetic function algorithm was used to generate a predictive QSAR model, which was then used to design new analogs with potentially higher activity. ajchem-a.comajchem-a.comscispace.com

| QSAR Model Type | Target | Key Findings | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | HBV Core Protein | Hydrophobic and electronegative groups at specific positions enhance activity. | researchgate.net |

| 2D-QSAR (GFA) | α-glucosidase | Generated a predictive model for designing new potent inhibitors. | ajchem-a.comajchem-a.com |

| 3D-QSAR | Cytotoxicity (HL60 cells) | Cytotoxic activity is related to steric and electronic features of the benzene (B151609) ring. | arabjchem.org |

This table summarizes findings from different QSAR studies.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable information on the stability of a ligand-protein complex, the nature of their interactions, and the conformational changes that may occur upon binding.

Several studies have employed MD simulations to assess the stability of complexes formed between this compound derivatives and their protein targets. For instance, in the development of antidiabetic agents, MD simulations were performed on derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide complexed with α-glucosidase and α-amylase. The analysis of the root mean square deviation (RMSD) of the ligand-protein complex indicated the stability of the most active compounds within the binding sites of these target proteins. researchgate.net Similarly, a study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives as potential antidiabetic and antimicrobial agents also utilized MD simulations. The RMSD analysis of the ligand-protein complex suggested the stability of the most active compound at the binding site of the target proteins, corroborating the molecular docking results. nih.govtandfonline.com

These simulations typically run for extended periods, such as 100 nanoseconds, in an explicit solvent environment to mimic physiological conditions. The stability of the ligand's binding pose is a key indicator of a reliable docking prediction. mdpi.com Low RMSD values for both the binding residues and the ligand suggest that the ligand maintains a stable conformation within the target's binding pocket. mdpi.com Furthermore, analysis of the solvent-accessible surface area (SASA) during simulations can reveal how solvent accessibility influences ligand binding. mdpi.com

In a study of fluorinated N-(4-sulfamylbenzoyl)benzylamine (SBB) inhibitors of human carbonic anhydrase II (HCAII), semiempirical quantum mechanics-based methods were used to calculate the pairwise decomposition of interaction energies. ebi.ac.uk This analysis revealed that the interaction between the sulfamylbenzoyl group of SBB and Thr199 of HCAII is crucial for binding affinity, highlighting the importance of the sulfonamide group. ebi.ac.ukebi.ac.uk

Table 1: Molecular Dynamics Simulation Studies of this compound Derivatives

| Derivative Class | Target Protein(s) | Key Finding |

|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-glucosidase, α-amylase | RMSD analysis confirmed the stability of the most active compound in the binding site. researchgate.net |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-glucosidase, α-amylase | RMSD of the ligand-protein complex suggested stability of the most active compound at the target's binding site. nih.govtandfonline.com |

Crystallographic Studies of this compound-Protein Complexes

X-ray crystallography is an essential experimental technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. These studies provide high-resolution details of the binding mode, orientation, and specific interactions between a ligand and its protein target.

Numerous crystal structures of this compound derivatives in complex with various isoforms of human carbonic anhydrase (hCA) have been deposited in the Protein Data Bank (PDB). These structures have been instrumental in understanding the structure-activity relationships (SAR) and guiding the design of isoform-selective inhibitors.

For example, the crystal structure of hCA II in complex with (R)-4-(2-benzylpiperazin-1-yl)benzenesulfonamide revealed the binding mode of this potent inhibitor. rcsb.org This information, combined with data from other piperazine (B1678402) and 4-aminopiperidine (B84694) derivatives carrying a this compound moiety, helped to explain their inhibitory profiles and selectivity for different hCA isoforms. rcsb.orgpdbj.org The sulfamoyl group is a key zinc-binding group in these inhibitors. rcsb.orgpdbj.org

Another study detailed the crystal structure of hCA II complexed with (R)-N-(3-(1H-indol-1-yl)-2-methylpropyl)-4-sulfamoylbenzamide at a resolution of 1.08 Å. rcsb.org Such high-resolution structures provide precise details of the interactions within the active site. The compound N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-Sulfamoylbenzamide has also been characterized in a complex with its target protein, with the structure available in the PDB under the code 3v7x. ontosight.ai

These crystallographic studies consistently highlight the critical role of the sulfonamide moiety in coordinating with the zinc ion present in the active site of carbonic anhydrases. ebi.ac.ukebi.ac.uk The specific substitutions on the benzamide portion of the molecule then determine the interactions with other residues in the active site, thereby influencing the compound's potency and selectivity.

Table 2: Selected Crystallographic Studies of this compound Derivatives

| PDB ID | Ligand | Protein Target | Resolution (Å) |

|---|---|---|---|

| 6RG3 | (R)-4-(2-benzylpiperazin-1-yl)benzenesulfonamide | Human Carbonic Anhydrase II | 1.32 rcsb.org |

| 6SDL | (R)-N-(3-(1H-indol-1-yl)-2-methylpropyl)-4-sulfamoylbenzamide | Human Carbonic Anhydrase II | 1.08 rcsb.org |

| 6RHK | 4-(3-benzylimidazolidine-1-carbonyl)benzenesulfonamide | Human Carbonic Anhydrase II | 1.44 pdbj.org |

| 3RZ0 | N-Butyl this compound | Not specified in provided text | Not specified in provided text. ontosight.ai |

| 1G4O | N-Benzyl-4-Sulfamoyl-Benzamide | Not specified in provided text | Not specified in provided text. drugbank.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are computational techniques that play a vital role in the early stages of drug discovery. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for a ligand to interact with a specific target receptor. Virtual screening then uses these models to search large compound libraries for molecules that match the pharmacophore and are therefore likely to be active.

The this compound scaffold has been used as a basis for pharmacophore modeling and has been identified in virtual screening campaigns for various targets. In a study aimed at discovering novel hepatitis B virus (HBV) capsid assembly modulators, a series of sulfamoylbenzamide (SBA) derivatives were identified. asm.org A pharmacophore model was constructed based on a reference SBA compound, which included features like hydrogen-bond acceptors, hydrophobic centers, and hydrogen-bond donors. researchgate.net This model can be used to screen for new potential HBV inhibitors.

In another example, a ligand-based virtual screening approach was used to identify modulators of Toll-like receptor 2 (TLR2). mdpi.com Although not directly starting with this compound, the identified hits contained a sulfamoylbenzamide moiety that established key hydrophobic contacts within the TLR2 binding pocket. mdpi.com

Virtual screening of sulfamoylbenzamide derivatives has also led to the identification of selective inhibitors for other targets. For instance, a screening of these compounds followed by enzyme inhibition assays identified them as selective inhibitors of Cathepsin D, a drug target for breast cancer, with IC50 values in the low micromolar range. nih.gov Similarly, a docking-based virtual screening approach targeting the HIV-1 capsid protein identified several small molecule inhibitors, some of which were sulfamoylbenzamide derivatives. nih.gov

These studies demonstrate the utility of the this compound core in designing pharmacophore models and its successful identification as a privileged scaffold in virtual screening campaigns for a diverse range of therapeutic targets.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide |

| N-(4-sulfamylbenzoyl)benzylamine |

| (R)-4-(2-benzylpiperazin-1-yl)benzenesulfonamide |

| 4-aminopiperidines carrying a this compound moiety |

| (R)-N-(3-(1H-indol-1-yl)-2-methylpropyl)-4-sulfamoylbenzamide |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-Sulfamoylbenzamide |

| N-Butyl this compound |

| N-Benzyl-4-Sulfamoyl-Benzamide |

| 4-(3-benzylimidazolidine-1-carbonyl)benzenesulfonamide |

| N-(3-chlorophenyl)-2-sulfamoylbenzamide |

| N-Furan-2-ylmethyl-N-(6-methyl-2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-4-sulfamoyl-benzamide |

| N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide |

| N-(adamantan-1-yl)-4-sulfamoylbenzamide |

| 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides |

| N-arylsulfonyl-indole-2-carboxamide |

| 2,4-diarylaminopyrimidine |

| N-[N-[N-(4-sulfamoylbenzoyl)phenylglycyl]glycyl]glycine benzyl ester |

| N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline |

| 4-(3-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

| 4-Amino-Morpholinone |

| (S)-N-(3-INDOL-1-YL-2-METHYL-PROPYL)-4-SULFAMOYL-BENZAMIDE |

| N-propyl-4-sulfamoylbenzamide |

| N-(3-chloro-4-fluorophenyl)-3-phenyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide |

| N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide |

| (R) 4-(3,4-dibenzylpiperazine-1-carbonyl)benzenesulfonamide |

| 4-(chlorosulfonyl)benzoic acid |

| amantadine hydrochloride |

| 4-sulfamoyl benzoic acid |

| thionyl chloride |

| triethylamine |

| acetazolamide |

| Voriconazole |

| Enasidenib |

| Dasatinib |

| Lesinurad |

| Belzutifan |

| Simvastatin |

| Lovastatin |

| Elvitegravir |

| Sotagliflozin |

| Dolutegravir |

| Ciclopirox |

| ZINC86859997 |

| ZINC39996725 |

| ZINC13321334 |

| ZINC16769362 |

| ZINC398557 |

| ZINC1758666 |

| ZINC585632 |

| Bay 41-4109 |

Preclinical Development Considerations

In vitro Studies

In vitro studies are foundational in preclinical research, providing initial insights into a compound's mechanism of action, efficacy, and safety at the cellular and molecular level.

Derivatives of 4-sulfamoylbenzamide have been identified as a novel class of inhibitors targeting the replication of the Hepatitis B Virus (HBV). nih.gov The antiviral activity of these compounds is frequently evaluated using specialized cell lines that support HBV replication. A cell-based screening assay utilizing an immortalized mouse hepatocyte-derived stable cell line, which supports a high level of HBV replication in a tetracycline-inducible manner, was instrumental in the initial discovery. nih.gov

Further characterization is conducted in human hepatoma cell lines such as HepAD38 and the mouse hepatocyte-derived AML12HBV10 line. researchgate.net These assays measure the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the amount of intracellular HBV DNA by 50% compared to untreated controls. Mechanistic studies have shown that these sulfamoylbenzamide derivatives dose-dependently inhibit the formation of pregenomic RNA (pgRNA)-containing nucleocapsids, a critical step in the virus assembly process. nih.gov This unique mechanism suggests that the HBV capsid protein is the likely target conferring sensitivity to this class of compounds. nih.gov

| Compound Class | Cell Line | Parameter | Reported Value (µM) | Reference |

|---|---|---|---|---|

| Fluorine-substituted SBAs | Human Hepatoma Cells | EC₅₀ | Submicromolar | nih.gov |

| Sulfamoyl Benzamide (B126) Derivatives | HepAD38, AML12HBV10 | EC₅₀ | Data not specified | researchgate.net |